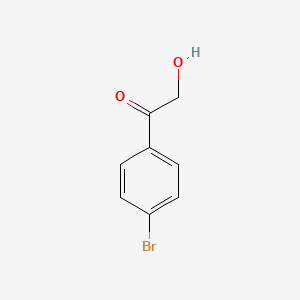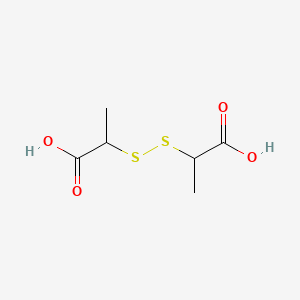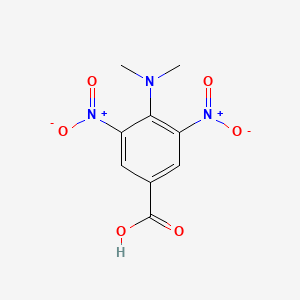
Piperazine, 1-(aminoacetyl)-
Vue d'ensemble
Description
Piperazine, 1-(aminoacetyl)- is a useful research compound. Its molecular formula is C6H13N3O and its molecular weight is 143.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(aminoacetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(aminoacetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacological Studies
- Serotonin Receptor Agonist : Piperazine derivatives have been studied for their impact on serotonin receptors in the brain. One derivative, 1-(m-Trifluoromethylphenyl)-piperazine, was found to act as a serotonin receptor agonist in rat brains, affecting serotonin turnover (Fuller et al., 1978).
Pharmaceutical Intermediates and Anti-Inflammatory Activity
- Synthesis of Amino Acids Conjugates : Piperazine serves as a key intermediate in synthesizing amino acids conjugates. These conjugates have shown some anti-inflammatory activities, especially against Staphylococcus aureus (Fu Xiao-le, 2014).
Treatment of Allergic Rhinitis
- H3 Antagonist for Allergic Rhinitis : A specific 1,4-disubstituted piperazine derivative has been identified as a potential H3 antagonist for treating inflammatory diseases, especially allergic rhinitis (Dr. Peter Norman, 2007).
Anthelmintic Applications
- Anthelmintic Properties : Piperazine's effects on the neuromuscular system of Ascaris lumbricoides indicate its use in treating ascariasis, leading to flaccid paralysis of the parasites (Castillo et al., 1963).
Chemical Diversity in Drug Development
- Enrichment of Chemical Libraries : Piperazine heterocycles have been used to enrich chemical libraries for drug discovery, exploiting their diverse and versatile nature for the production of novel compounds (Chamakuri et al., 2018).
Therapeutic Applications in Various Diseases
- Piperazine Derivatives in Therapeutics : Piperazine derivatives have been explored for their potential in various therapeutic applications, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents (Rathi et al., 2016).
Antitumor and Hypolipidemic Activity
- Piperazine-2,6-diones in Antitumor Activity : Piperazinediones, a subtype of piperazine derivatives, have shown antitumor activity against various carcinomas and hypolipidemic activity, contributing to potential clinical therapies (Mancilla et al., 2002).
Enhancement of Proteome Analysis
- Improvement in Proteome Analysis : Piperazine-based derivatives enhance the ionization efficiency in mass spectrometry, facilitating more sensitive determinations of peptides in proteome analysis (Qiao et al., 2011).
Mécanisme D'action
Target of Action
The primary target of Piperazine, 1-(aminoacetyl)-, also known as 2-amino-1-piperazin-1-ylethanone, is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Piperazine, 1-(aminoacetyl)-, binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
The action of Piperazine, 1-(aminoacetyl)-, affects the GABAergic system, a biochemical pathway that plays a crucial role in neuronal excitability . By acting as a GABA receptor agonist, Piperazine, 1-(aminoacetyl)-, enhances the inhibitory effects of GABA in the nervous system . This results in the hyperpolarization of nerve endings and subsequent paralysis of the worm .
Pharmacokinetics
Upon entry into the systemic circulation, Piperazine, 1-(aminoacetyl)-, is partly oxidized and partly eliminated as an unchanged compound
Result of Action
The molecular and cellular effects of Piperazine, 1-(aminoacetyl)-'s action primarily involve the paralysis of parasites such as roundworms and pinworms . This paralysis, caused by the hyperpolarization of nerve endings, allows the host body to easily remove or expel the invading organism .
Safety and Hazards
Orientations Futures
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity, and are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions of Piperazine, 1-(aminoacetyl)- could involve further exploration of its potential uses in pharmaceutical applications.
Analyse Biochimique
Biochemical Properties
“Piperazine, 1-(aminoacetyl)-” interacts with various enzymes, proteins, and other biomolecules. It has been reported that piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . This interaction with AChE can massively disturb the motility of certain parasites .
Cellular Effects
“Piperazine, 1-(aminoacetyl)-” has shown potential anticancer properties. It has been reported to induce apoptosis in cancer cells . For instance, a piperazine derivative was found to be highly cytotoxic to glioblastoma and cervix cancer cells .
Molecular Mechanism
The molecular mechanism of “Piperazine, 1-(aminoacetyl)-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a GABA receptor agonist, piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Temporal Effects in Laboratory Settings
In laboratory settings, “Piperazine, 1-(aminoacetyl)-” has shown to occur as conformers at room temperature resulting from the restricted rotation of the partial amide double bond . This suggests that the effects of this compound can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of “Piperazine, 1-(aminoacetyl)-” vary with different dosages. Dogs, cats, and livestock generally tolerate piperazine well. Single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; doses ≥800 mg/kg can cause neurotoxic symptoms .
Metabolic Pathways
It is known that piperazine inhibits the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .
Transport and Distribution
It has been suggested that piperazine-containing lipids can enhance the transfection activity of mRNA cargos, indicating a potential role in intracellular transport .
Propriétés
IUPAC Name |
2-amino-1-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICOHQNXBHNIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337297 | |
| Record name | Piperazine, 1-(aminoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77808-88-9 | |
| Record name | Piperazine, 1-(aminoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















